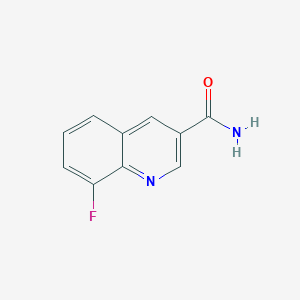

8-Fluoroquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 8-fluoroquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. Its derivatives have shown promise as potent kinase inhibitors and antibacterial agents. The presence of the fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity, while the carboxamide moiety at the 3-position provides a crucial interaction point with biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this key scaffold, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of the synthetic and relevant biological pathways.

Overview of Synthetic Strategy

The most established and versatile method for constructing the 8-fluoroquinoline core is the Gould-Jacobs reaction . This classical reaction provides a reliable pathway to the 4-hydroxyquinoline-3-carboxylate intermediate, which can be further elaborated to the target carboxamide. The overall synthetic strategy can be dissected into three primary stages:

-

Quinolone Ring Formation: Cyclization of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form the core heterocyclic system.

-

Ester Hydrolysis: Conversion of the ethyl ester at the 3-position to the corresponding carboxylic acid.

-

Amidation: Formation of the final carboxamide from the carboxylic acid.

Each of these stages involves well-characterized reactions, allowing for robust and scalable synthesis.

Detailed Synthetic Protocols

Stage 1: Gould-Jacobs Reaction to Synthesize Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This stage involves two key steps: the initial condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][2]

Experimental Protocol:

-

Step 1A (Condensation): In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). The mixture is heated with stirring at 100-110°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the ethanol formed as a byproduct is removed under reduced pressure to yield the crude intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.

-

Step 1B (Cyclization): The crude intermediate is added to a high-boiling point solvent such as Dowtherm A (diphenyl ether) in a separate flask pre-heated to 250°C. The reaction mixture is stirred vigorously at this temperature for 30-60 minutes.[3][4] The progress of the intramolecular cyclization is monitored by TLC.

-

Workup and Purification: After cooling to room temperature, a non-polar solvent like hexane is added to precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold hexane or acetonitrile, and dried under vacuum.[5] Recrystallization from ethanol can be performed for further purification to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.[3][4]

Stage 2: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the carboxylic acid, a key precursor for the final amidation step.

Experimental Protocol:

-

Reaction Setup: A suspension of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) is made in a 10% aqueous sodium hydroxide solution and ethanol (e.g., a 1:1 mixture).

-

Hydrolysis: The mixture is heated to reflux (approximately 80-90°C) and stirred for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Workup and Purification: The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The clear filtrate is then cooled in an ice bath and acidified to a pH of 2-3 using concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried to afford 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Stage 3: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary carboxamide. A common and effective method is via the formation of an acyl chloride intermediate.[6][7]

Experimental Protocol:

-

Step 3A (Acyl Chloride Formation): To a flask containing 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

Step 3B (Amidation): The crude acyl chloride is re-dissolved in a dry aprotic solvent (e.g., DCM or THF) and cooled to 0°C. A solution of aqueous ammonia (NH₄OH) or ammonia gas bubbled through the solvent is added slowly. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

-

Workup and Purification: The reaction is quenched with water. The resulting solid product is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Quantitative Data Summary

The following table summarizes typical yields and key physical data for the intermediates and final product in the synthesis of this compound. Yields are representative and can vary based on reaction scale and optimization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Reference CAS Number |

| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀FNO₃ | 235.21 | 85-95% | N/A | 63010-69-5[8] |

| 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆FNO₃ | 207.16 | 90-98% | N/A | 926513-73-1 |

| This compound | C₁₀H₇FN₂O | 190.18 | 70-85% | N/A | 71083-38-0 |

Visualizations

Synthetic Pathway

The following diagram illustrates the multi-step synthesis of the this compound scaffold.

Caption: Overall synthetic route to this compound.

Experimental Workflow: Amidation

This diagram outlines the typical laboratory workflow for the amidation step.

Caption: General workflow for the conversion of a carboxylic acid to a primary amide.

Relevant Signaling Pathway: ATM Kinase

Derivatives of the quinoline-3-carboxamide scaffold are known to target kinases in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10] Inhibition of this pathway can sensitize cancer cells to radiation and chemotherapy.

Caption: ATM kinase activation and downstream signaling in response to DNA damage.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ablelab.eu [ablelab.eu]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abeomics.com [abeomics.com]

The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoroquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. As a derivative of the well-established quinoline and fluoroquinolone class of compounds, this specific scaffold has garnered significant attention for its broad spectrum of biological activities. The strategic placement of a fluorine atom at the C8 position and a carboxamide group at the C3 position provides a unique electronic and structural framework, enabling potent interactions with various biological targets. This technical guide delves into the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Antimicrobial Activity: Targeting Bacterial DNA Synthesis

The most prominent biological activity of fluoroquinolone derivatives, including the this compound class, is their potent antibacterial effect. These compounds are direct inhibitors of bacterial DNA synthesis, a mechanism that confers bactericidal activity against a broad range of pathogens.

Mechanism of Action

The primary antibacterial action of these derivatives involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.

-

Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for their segregation into daughter cells.[2]

The fluoroquinolone core intercalates into the cleaved DNA and forms a ternary complex with the enzyme (gyrase or topoisomerase IV) and the DNA.[2][3] This complex stabilizes the DNA strand breaks created by the enzymes, preventing the subsequent re-ligation step. The accumulation of these stalled complexes blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately triggering bacterial cell death.[2][3][4]

Quantitative Data: Antibacterial Potency

The antibacterial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-Nitrofluoroquinolone (Synthon 3) | S. aureus | ~0.97 | [5] |

| 8-Nitrofluoroquinolone (Synthon 3) | E. coli | ~4.7 | [5] |

| 8-Nitrofluoroquinolone (Compound 9g) | S. aureus | ~1.2 | [5] |

| 8-Nitrofluoroquinolone (Compound 9g) | E. coli | ~8.8 | [5] |

| p-Toluidine derivative of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |

| p-Chloroaniline derivative of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |

| Aniline derivative of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4–16 | [7] |

Note: Data is compiled from multiple studies and represents a selection of reported activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure adapted from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[8][9]

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anticancer Activity: Targeting Cell Proliferation

Beyond their antibacterial effects, fluoroquinolone derivatives have demonstrated significant potential as anticancer agents.[10] Their mechanism of action in eukaryotic cells involves targeting enzymes homologous to their bacterial counterparts and interfering with critical cellular processes like DNA replication and damage response.

Mechanism of Action

The anticancer activity of this compound derivatives is multifaceted. One primary mechanism is the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial gyrase that is essential for managing DNA topology during replication in cancer cells.[10] Additionally, these compounds have been investigated as inhibitors of other key proteins in cancer-related signaling pathways, such as ATM (Ataxia-Telangiectasia Mutated) kinase, a critical player in the DNA damage response (DDR) pathway.[1] Inhibition of ATM prevents the cell from repairing DNA damage, leading to the accumulation of genomic instability and ultimately triggering apoptosis (programmed cell death).

Quantitative Data: Cytotoxic Potency

The anticancer activity is often measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

| Derivative Class | Cancer Cell Line | IC50 | Reference |

| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 µg/mL | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 µg/mL | [7] |

| 5,7-dibromo-8-hydroxyquinoline | MCF7 (Breast) | 16.5 µg/mL | [7] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [11] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [11] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [11] |

Note: The table includes data for structurally related quinoline derivatives to illustrate the potential of the broader class. "Comparable" indicates similar efficacy to standard chemotherapeutic agents as reported in the study.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating Immune Responses

Several studies have highlighted the immunomodulatory and anti-inflammatory properties of fluoroquinolone derivatives, extending their therapeutic potential to inflammatory diseases.[6][12]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] This is often achieved by inhibiting key inflammatory signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[13] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous genes involved in the inflammatory response. By inhibiting this pathway, the derivatives can effectively dampen the inflammatory cascade.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity is evaluated by measuring the inhibition of inflammatory mediators or cellular responses.

| Derivative | Assay | Target Cell/System | IC50 (µg/mL) | Reference |

| N-(3-aminophenyl)-gatifloxacin carboxamide | Oxidative Burst | Whole Blood Phagocytes | <12.5 | [12] |

| N-(3-aminophenyl)-gatifloxacin carboxamide | Oxidative Burst | Neutrophils | <0.1 | [12] |

| N-(3-aminophenyl)-gatifloxacin carboxamide | Oxidative Burst | Macrophages | <3.1 | [12] |

| N-(3-aminophenyl)-gatifloxacin carboxamide | T-cell Proliferation | T-cells | 3.7 | [12] |

| Gatifloxacin carbohydrazide | T-cell Proliferation | T-cells | <3.1 | [12] |

Note: The table features derivatives of gatifloxacin, a fluoroquinolone with a structure related to the 8-fluoroquinoline core, demonstrating the anti-inflammatory potential of modifying the C3 position.

Experimental Protocol: Oxidative Burst Assay (Chemiluminescence)

This assay measures the production of reactive oxygen species (ROS) by phagocytic cells (like neutrophils and macrophages) during an inflammatory response, a process known as an oxidative burst.

-

Cell Isolation: Phagocytic cells (e.g., neutrophils) are isolated from fresh whole blood using density gradient centrifugation. The cells are washed and resuspended in a suitable buffer.

-

Compound Incubation: The isolated cells are pre-incubated with various concentrations of the this compound derivative for a short period (e.g., 15-30 minutes) at 37°C.

-

Assay Initiation: The assay is performed in a 96-well plate. A chemiluminescent probe (e.g., luminol) is added to the cell suspension. The oxidative burst is then triggered by adding a stimulant, such as phorbol myristate acetate (PMA) or opsonized zymosan.

-

Measurement: The plate is immediately placed in a luminometer, and the light emission (chemiluminescence) is measured kinetically over a period of 30-60 minutes. The light is produced as the probe is oxidized by the ROS generated by the cells.

-

Data Analysis: The total light output or the peak chemiluminescence is calculated for each concentration. The percentage of inhibition is determined relative to the control (stimulated cells without the compound). The IC50 value is calculated from the resulting dose-response curve.

Conclusion and Future Directions

Derivatives of the this compound scaffold exhibit a remarkable range of biological activities, positioning them as highly valuable templates for drug discovery. Their well-defined antibacterial mechanism, coupled with emerging evidence of potent anticancer and anti-inflammatory properties, underscores their therapeutic versatility. Future research is poised to focus on several key areas: optimizing the scaffold to enhance potency against drug-resistant microbial strains and cancer cell lines, elucidating the precise molecular interactions with novel biological targets, and improving the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address critical unmet needs in infectious diseases, oncology, and inflammatory disorders.[1]

References

- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential mechanisms of action for the core chemical scaffold, 8-Fluoroquinoline-3-carboxamide. While comprehensive studies on the unsubstituted parent compound are limited, extensive research on its derivatives has revealed multiple biological targets, suggesting a versatile pharmacophore with potential applications in antibacterial, antifungal, and other therapeutic areas. This document synthesizes the available evidence, detailing putative signaling pathways, experimental methodologies to probe its activity, and quantitative data from representative derivatives.

Core Postulated Mechanisms of Action

Based on the analysis of its chemical structure and the biological activities of its derivatives, this compound is hypothesized to exert its effects through at least two primary mechanisms:

-

Inhibition of Bacterial Type II Topoisomerases: Inherited from its fluoroquinolone lineage, the 8-fluoroquinoline core is strongly suggested to target bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[1][2][3][4][5][6] The carboxamide moiety at the C-3 position is a modification of the carboxylic acid group known to be critical for binding to the enzyme-DNA complex.[1] This interaction stabilizes the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks during replication.[3][7] Molecular docking studies have supported this, showing that fluoroquinolone-3-carboxamide scaffolds can occupy the quinolone binding pocket within DNA gyrase.[1]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several N-substituted derivatives of this compound have been identified as potent inhibitors of DHODH.[8] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in fungi and other organisms.[9][10] This distinct mechanism highlights the potential for developing antifungal agents from this scaffold.

Quantitative Data on Representative Derivatives

| Derivative Class | Target Enzyme | Organism/Cell Line | Assay Type | IC50 / MIC | Reference |

| N-Aryl-8-fluoroquinoline-3-carboxamide | DNA Gyrase | Staphylococcus aureus | Supercoiling Assay | 2 - 5 µg/mL (MIC) | [11] |

| Fluoroquinolone-3-carboxamide amino acid conjugates | Whole Cell | Escherichia coli | Broth Microdilution | Selectively Active | [12] |

| N-Alkyl-8-fluoroquinoline-3-carboxamide (e.g., Feneptamidoquin) | Dihydroorotate Dehydrogenase (DHODH) | Fungal Pathogens | Enzymatic Assay | Potent Inhibition (Specific values proprietary) | [8][9] |

| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (SDH) | Botrytis cinerea | Enzymatic Inhibition | 5.6 mg/L (IC50) | [9] |

| N-Aryl-8-hydroxyquinoline-2-carboxamide | H5N1 Influenza Virus | MDCK cells | Virus Growth Inhibition | 91.2% inhibition | [13] |

Visualizing the Signaling Pathways and Workflows

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]

- 2. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-Fluoroquinoline-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 8-Fluoroquinoline-3-carboxamide, a key scaffold in medicinal chemistry. As a member of the fluoroquinolone class, this compound has garnered significant interest for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.[1] Its biological activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Understanding the structural and electronic properties of this molecule through spectroscopic analysis is paramount for drug design and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | C2-H | 8.72 | Singlet | - |

| ¹H | C5-H, C6-H, C7-H | 7.45–7.62 | Doublet of doublets | - |

| ¹H | -CONH₂ | 6.98 | Broad | - |

| ¹³C | C=O | 167.3 | - | - |

| ¹³C | C8 | 149.1 | Doublet | ¹J C-F = 245 |

Table 2: Infrared (IR) Spectroscopy Data [1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretching | ~3280 | Primary amide group |

| C=O Stretching | ~1665 | Carboxamide group |

| C-F Stretching | 1250-1000 | Fluoro substituent |

Table 3: Mass Spectrometry (MS) Data [1]

| Technique | Feature | m/z | Interpretation |

| ESI-MS | [M+H]⁺ | 191.17 | Protonated molecular ion |

| EI/ESI-MS | Fragment | [M-44]⁺ | Loss of carboxamide group (-CONH₂) |

| EI/ESI-MS | Fragment | [M-19]⁺ | Loss of fluorine atom |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

EI-MS: Introduce the sample (often after vaporization) into the EI source. Acquire the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the proposed mechanism of action for this compound.

Caption: General experimental workflow for the spectroscopic characterization of a synthesized compound.

Caption: Proposed mechanism of action for this compound as an inhibitor of bacterial DNA gyrase and topoisomerase IV.

References

The 8-Fluoroquinoline-3-carboxamide Scaffold: A Versatile Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-fluoroquinoline-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a foundation for a diverse array of therapeutic agents with applications spanning antibacterial, anticancer, antiviral, and fungicidal activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound and its derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental methodologies.

Core Structure and Therapeutic Landscape

The this compound scaffold is characterized by a quinoline ring system with a fluorine atom at the 8-position and a carboxamide group at the 3-position. This core structure is a key pharmacophore, and modifications, particularly at the carboxamide nitrogen and other positions on the quinoline ring, have led to the development of compounds with a wide range of biological activities.[1] The inherent fluorescence of the quinoline ring also makes it a useful tool for in vitro binding studies.[1]

The therapeutic landscape of this compound derivatives is broad, with compounds being investigated for various applications as summarized in the table below.

| Therapeutic Area | Specific Target/Application | Key Findings |

| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum antibacterial activity. The substituent at the C-7 position is crucial for potency and spectrum.[2] |

| Overcoming antibiotic resistance | Novel derivatives are being designed to circumvent existing resistance mechanisms. | |

| Anticancer | ATM kinase inhibition | Derivatives have been synthesized as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway, which is a target in cancer therapy.[1] |

| Antiviral | Inhibition of viral polymerases | Certain 4-hydroxyquinoline-3-carboxamide derivatives have shown activity against Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV).[3] |

| Fungicidal | Dihydroorotate dehydrogenase (DHODH) inhibition | N-substituted derivatives, such as Feneptamidoquin, are effective fungicides for agricultural use.[4][5][6] |

| Pain Management | NaV1.8 channel inhibition | Bicyclic heterocyclic amide derivatives are being developed as inhibitors of the NaV1.8 sodium channel for the treatment of pain.[7] |

Mechanisms of Action

The diverse therapeutic applications of this compound derivatives stem from their ability to interact with a range of biological targets. The primary and most well-understood mechanisms are detailed below.

Antibacterial Activity: Inhibition of Bacterial Topoisomerases

The hallmark of the fluoroquinolone class, to which this compound belongs, is its potent antibacterial activity. This is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8][9] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, fluoroquinolones induce breaks in the bacterial chromosome, leading to cell death.

Figure 1: Mechanism of antibacterial action.

Anticancer Activity: Targeting the DNA Damage Response Pathway

In the context of cancer, derivatives of this compound are being explored for their ability to inhibit key proteins in the DNA Damage Response (DDR) pathway, such as ATM kinase.[1] Cancer cells often rely on the DDR pathway to survive the DNA damage induced by chemotherapy and radiation. By inhibiting ATM kinase, these compounds can sensitize cancer cells to traditional cancer therapies.

References

- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 4. US20220030867A1 - Fungicidal compositions - Google Patents [patents.google.com]

- 5. WO2019052930A1 - Fungicidal compositions - Google Patents [patents.google.com]

- 6. WO2017153380A1 - Microbiocidal quinoline (thio)carboxamide derivatives - Google Patents [patents.google.com]

- 7. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]

- 8. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

The Ascendancy of Quinoline-3-Carboxamides: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of quinoline-3-carboxamides, from their synthesis to their evolution as potent modulators of critical biological pathways. It details the key milestones in their development, focusing on their roles as immunomodulatory, anti-angiogenic, and DNA damage response-inhibiting agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the synthesis, mechanisms of action, and therapeutic applications of this important class of compounds.

A Historical Overview: From Synthesis to Therapeutic Breakthroughs

The journey of quinoline-3-carboxamides from a chemical novelty to a clinically relevant scaffold has been marked by significant discoveries in their biological activity. While the fundamental quinoline ring system has been a cornerstone of synthetic chemistry since the 19th century, the therapeutic potential of the 3-carboxamide substituted quinolines came to the forefront much later.

The initial impetus for the exploration of quinoline-3-carboxamides as therapeutic agents arose in the 1980s with the work of AB Leo Research Laboratories in Sweden. Their investigation into a series of quinoline-3-carboxamide analogues as immunomodulatory agents led to the identification of roquinimex (Linomide).[1] Roquinimex was found to stimulate inflammatory responses and demonstrated potential in treating autoimmune diseases and in cancer therapy.[1][2] This discovery marked a pivotal moment, establishing the quinoline-3-carboxamide core as a pharmacologically significant entity.

Building on the foundation laid by roquinimex, a second-generation analogue, tasquinimod , was developed.[1][3] Collaborative studies by Active Biotech and Johns Hopkins School of Medicine identified tasquinimod as a potent anti-angiogenic and immunomodulatory agent, particularly for the treatment of prostate cancer.[3][4] Tasquinimod's development highlighted a distinct mechanism of action, targeting the tumor microenvironment by binding to the S100A9 protein.[3]

More recently, the quinoline-3-carboxamide scaffold has been identified as a promising framework for the development of inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[5][6] This has opened new avenues for their application in oncology, particularly as sensitizing agents for radiotherapy and chemotherapy.

Synthetic Methodologies: Crafting the Quinoline-3-Carboxamide Core

The synthesis of the quinoline core itself can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8] The introduction of the 3-carboxamide functionality is a critical step in elaborating this core for therapeutic applications.

A common and versatile method for the synthesis of quinoline-3-carboxamides involves the Vilsmeier-Haack reaction .[7] This approach typically starts with an appropriately substituted acetanilide, which is formylated to produce a 2-chloro-3-formylquinoline. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by an amidation reaction, yields the desired quinoline-3-carboxamide.[7]

Another powerful technique for the synthesis and diversification of quinoline-3-carboxamides is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at various positions of the quinoline ring, enabling extensive structure-activity relationship (SAR) studies.

Detailed Experimental Protocol: Suzuki Cross-Coupling for Quinoline-3-Carboxamide Synthesis

The following protocol provides a general framework for the Suzuki cross-coupling reaction as applied to the synthesis of quinoline-3-carboxamide derivatives.

Materials:

-

Aryl or heteroaryl halide (e.g., bromo-quinoline-3-carboxamide) (1.0 mmol)

-

Aryl or heteroaryl boronic acid or ester (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., triphenylphosphine)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mechanisms of Action: Targeting Key Cellular Pathways

The therapeutic versatility of quinoline-3-carboxamides stems from their ability to interact with diverse biological targets, leading to the modulation of critical signaling pathways.

Immunomodulation and Anti-Angiogenesis via S100A9 Inhibition

Tasquinimod exerts its anti-tumor effects primarily by targeting the tumor microenvironment. It binds with high affinity to the S100A9 protein, an immunomodulatory protein that promotes tumor development.[3] This interaction inhibits the pro-angiogenic and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[3] The binding of tasquinimod to S100A9 disrupts its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to a reduction in tumor angiogenesis and a modulation of the immune response within the tumor.[9]

Inhibition of the DNA Damage Response via ATM Kinase

A newer class of quinoline-3-carboxamides has been developed as potent and selective inhibitors of the ATM kinase.[5][6] ATM is a critical sensor of DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. In cancer cells, ATM activity can contribute to resistance to DNA-damaging therapies. By inhibiting ATM, quinoline-3-carboxamides can sensitize cancer cells to the effects of radiation and chemotherapy.

Quantitative Data on Biological Activity

The biological activity of quinoline-3-carboxamides has been quantified against various targets. The following tables summarize key data for representative compounds.

Table 1: Anti-Cancer Activity of Selected Quinoline-3-Carboxamides

| Compound | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Tasquinimod | S100A9 | Prostate Cancer Models | Varies (nM to µM range) | [1][10] |

| ATM Inhibitor (Example) | ATM Kinase | HCT116 | 0.5 - 5 µM | [6] |

| H-PGDS Inhibitor | H-PGDS | - | 9.9 nM | [11] |

| Antimalarial Compound | P. falciparum | 3D7 Strain | 1.2 µM | [12] |

Table 2: Immunomodulatory Effects of Roquinimex

| Parameter | Effect | Reference |

| NK Cell Activity | Enhanced | [13] |

| Macrophage Cytotoxicity | Increased | [2] |

| TNF-α Synthesis | Decreased | [2] |

Experimental Protocols for Biological Assays

The evaluation of the biological activity of quinoline-3-carboxamides relies on a variety of in vitro and in vivo assays.

In Vitro Anti-Angiogenesis Assay: Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel Basement Membrane Matrix

-

Endothelial Cell Growth Medium

-

Test compound (quinoline-3-carboxamide)

-

96-well plate

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.

-

Harvest HUVECs and resuspend in medium containing the test compound at various concentrations.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as tube length, number of junctions, and total network area.

In Vitro ATM Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ATM kinase.

Materials:

-

Recombinant active ATM kinase

-

ATM substrate (e.g., a peptide containing the ATM recognition motif)

-

ATP (with γ-³²P-ATP for radioactive detection or a cold ATP for antibody-based detection)

-

Test compound

-

Kinase reaction buffer

Procedure:

-

Prepare a reaction mixture containing the ATM kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction.

-

Detect the phosphorylation of the substrate. This can be done by:

-

Radiometric assay: Spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated γ-³²P-ATP, and measuring the incorporated radioactivity.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Conclusion and Future Directions

The quinoline-3-carboxamide scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics. From their origins as immunomodulators to their current applications as anti-cancer agents targeting the tumor microenvironment and the DNA damage response, these compounds continue to be a rich source of clinical candidates. Future research in this area will likely focus on the development of more potent and selective inhibitors for established targets, as well as the identification of novel biological activities. The continued exploration of the vast chemical space around the quinoline-3-carboxamide core holds great promise for addressing unmet medical needs across a range of diseases.

References

- 1. Review of S100A9 Biology and its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]

- 4. the-functions-and-regulatory-pathways-of-s100a8-a9-and-its-receptors-in-cancers - Ask this paper | Bohrium [bohrium.com]

- 5. criver.com [criver.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The functions and regulatory pathways of S100A8/A9 and its receptors in cancers [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. S100A8 and S100A9: New Insights into Their Roles in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. | Semantic Scholar [semanticscholar.org]

In Vitro Evaluation of 8-Fluoroquinoline-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 8-Fluoroquinoline-3-carboxamide and its derivatives. This class of compounds has garnered significant interest for its potential as antimicrobial and anticancer agents.[1] The core structure, a quinoline ring with a fluorine atom at the 8-position and a carboxamide group at the 3-position, is a key pharmacophore that interacts with various biological targets.[1] This document details the common experimental protocols used to assess the biological activity of these compounds, presents available quantitative data for related structures, and visualizes key experimental workflows and mechanisms of action.

Data Presentation: Biological Activity of Fluoroquinoline-3-carboxamide Derivatives

While specific quantitative data for the parent compound, this compound, is limited in the public domain, the following tables summarize the biological activities of closely related derivatives. This data provides valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of this compound class.

Table 1: Anticancer Activity of Fluoroquinoline Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 | Reference |

| Ciprofloxacin Derivative 32 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 = 4.3 µM | [2] |

| Ciprofloxacin Derivative 65 | SR (Leukemia) | Growth Inhibition | 33.25% inhibition | [2] |

| Ciprofloxacin Derivative 66 | UO-31 (Renal Cancer) | Growth Inhibition | 55.49% inhibition | [2] |

| Fluoroquinolone Analog I | NCI-60 Panel (Mean) | Growth Inhibition | GI50 = 9.06 µM | [3] |

| Fluoroquinolone Analog I | VERO (Normal) | Cytotoxicity Assay | CC50 = 349.03 µM | [3] |

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives

| Compound/Derivative | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| 8-Nitrofluoroquinolone 3 | S. aureus | Broth Microdilution | ~0.97 | [4] |

| 8-Nitrofluoroquinolone 3 | E. coli | Broth Microdilution | ~4.7 | [4] |

| 8-Nitrofluoroquinolone 9g | S. aureus | Broth Microdilution | ~1.2 | [4] |

| 8-Nitrofluoroquinolone 9g | E. coli | Broth Microdilution | ~8.8 | [4] |

Table 3: Receptor Binding Affinity of Halogenated Quinoline Carboxamides

| Compound/Derivative | Receptor | Assay Type | Ki (nM) | Reference |

| 8-Fluoro-quinoline Carboxamide (1c) | Human NK-3 Receptor | Radioligand Binding | ~24-27 | [5] |

| 7-Fluoro-quinoline Carboxamide (1b) | Human NK-3 Receptor | Radioligand Binding | ~49-67 | [5] |

Experimental Protocols

This section details the methodologies for key in vitro experiments typically performed to evaluate the biological activity of this compound and its analogs.

Anticancer Activity Evaluation

2.1.1. Cell Proliferation and Cytotoxicity Assays (e.g., NCI-60 Screen, MTT Assay)

-

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., the NCI-60 panel or specific lines like MCF-7) are cultured in appropriate media and conditions.[3]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay. The absorbance is measured, which correlates with the number of viable cells.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50) is calculated.

-

2.1.2. Topoisomerase II Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of human topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.[3]

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα or IIβ, and the test compound at various concentrations.[6]

-

Incubation: The reaction is incubated to allow the enzyme to relax the supercoiled DNA.

-

Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.

-

Antimicrobial Activity Evaluation

2.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Bacterial Culture: The test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown to a specific density.[4]

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 18-24 hours at 37°C).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

2.2.2. DNA Gyrase Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase, a primary target of fluoroquinolone antibiotics.[7]

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA, purified DNA gyrase, ATP, and the test compound.[8]

-

Enzymatic Reaction: The mixture is incubated to allow DNA gyrase to introduce negative supercoils into the plasmid DNA.

-

Gel Electrophoresis: The reaction products are resolved on an agarose gel.

-

Analysis: The inhibition of DNA gyrase is indicated by a reduction in the amount of supercoiled DNA compared to the control.[9]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for fluoroquinolone-3-carboxamides.

Caption: Workflow for In Vitro Anticancer Evaluation.

Caption: Workflow for In Vitro Antimicrobial Evaluation.

Caption: Proposed Antimicrobial Mechanism of Action.

References

- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 8-Fluoroquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 8-Fluoroquinoline-3-carboxamide, a key scaffold in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from closely related analogues and outlines general experimental protocols for its characterization.

Physicochemical Properties

This compound is a derivative of the quinoline ring system, a foundational structure in the development of numerous therapeutic agents. The presence of a fluorine atom at the 8-position and a carboxamide group at the 3-position significantly influences its physicochemical properties, including its solubility and stability. The electronegative fluorine atom and the hydrogen-bonding capabilities of the carboxamide group are critical for its interactions with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₁₀H₇FN₂O | - |

| Molecular Weight | 190.17 g/mol | [1] |

| CAS Number | 71083-38-0 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Factors Influencing Solubility |

| Water | Low | pH-dependent; zwitterionic nature at physiological pH can decrease solubility.[4] |

| Aqueous Buffers (e.g., PBS) | Low to Moderate | Highly pH-dependent. Solubility may increase at acidic or basic pH away from the isoelectric point. |

| Organic Solvents (e.g., DMSO, DMF) | High | Generally good solubility is expected for initial stock solutions. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Expected to be a suitable solvent or co-solvent. |

Strategies to Improve Aqueous Solubility

For in vitro and in vivo studies, enhancing the aqueous solubility of this compound may be necessary. Common strategies include:

-

Salt Formation: Preparation of hydrochloride or other salts can significantly increase aqueous solubility.[1]

-

Prodrug Approach: Synthesis of more soluble prodrugs, such as phosphate esters, can be explored.[1]

-

Co-solvent Systems: The use of co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) in aqueous solutions can improve solubility.[1]

-

Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[2]

Stability Profile

The chemical stability of this compound is a critical parameter for its development as a therapeutic agent. While specific stability data is scarce, information on related fluoroquinolones provides valuable insights into its potential degradation pathways.

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Photostability | Potentially unstable | Derivatives with a fluorine atom at the 8-position have been shown to be degraded by UVA irradiation, leading to decreased biological activity and increased cytotoxicity.[5][6][7] |

| pH Stability | Moderate | Hydrolysis of the carboxamide group may occur under strong acidic or basic conditions. The quinoline core is generally stable. |

| Thermal Stability | High | Quinolones, in general, are very resistant to heat treatment.[8][9] For instance, ciprofloxacin and norfloxacin show high thermal stability up to 200°C.[10][11] |

| Oxidative Stability | Moderate | The quinoline ring may be susceptible to oxidation under harsh oxidative conditions. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.

Kinetic Solubility Assay

This method is used for rapid assessment of solubility, often in a high-throughput format, by measuring the concentration of a compound in solution after a short incubation period.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) with shaking.[12]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the formation of a precipitate.[3]

-

UV-Vis Spectroscopy: Centrifuge or filter the plate to remove any precipitate. Measure the absorbance of the supernatant at the λmax of the compound to determine the concentration of the dissolved compound. A standard curve in the same buffer system is required.[3]

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Workflow for Kinetic Solubility Assay:

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility.

Stability Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound.

Protocol:

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to induce degradation:

-

Acidic and Basic Hydrolysis: Incubate with HCl and NaOH solutions at elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Heat the solid compound and solutions.

-

Photostability: Expose solutions to UV and visible light.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method that can separate the intact this compound from all its degradation products. Key parameters to optimize include:

-

Column: C18 or other suitable stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at the λmax of the compound and its degradation products.

-

-

Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability Study: Store samples of this compound under defined storage conditions (e.g., temperature, humidity, light) and analyze them at specified time points using the validated stability-indicating HPLC method.

Biological Activity and Signaling Pathway

Quinoline-3-carboxamide derivatives have been investigated for various biological activities, including as antibacterial and anticancer agents.[13] The primary mechanism of antibacterial action for many fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][14] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial DNA, ultimately causing cell death.[14]

Inhibition of Bacterial DNA Replication by this compound:

Conclusion

This compound is a promising scaffold for drug discovery, but a comprehensive understanding of its solubility and stability is crucial for its successful development. This guide has summarized the available information and provided a framework for its experimental characterization. Further studies are warranted to generate specific quantitative data for this compound to facilitate its progression through the drug development pipeline.

References

- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]

- 2. US20070197469A1 - Fluoroquinolone carboxylic acid salt compositions - Google Patents [patents.google.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of heating on the stability of quinolones in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchportal.hkr.se [researchportal.hkr.se]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 8-Fluoroquinoline-3-carboxamide: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies conducted on 8-Fluoroquinoline-3-carboxamide, a molecule of significant interest in medicinal chemistry. Leveraging computational methodologies, this paper delves into the electronic properties, molecular interactions, and predictive activity of this compound. Detailed protocols for key in silico experiments, including quantum chemical calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, are presented to facilitate further research and application in drug design and development. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction

This compound belongs to the fluoroquinolone class of compounds, which are renowned for their broad-spectrum antibacterial activity.[1] The core mechanism of action for many fluoroquinolones involves the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[1] Theoretical studies play a pivotal role in understanding the nuanced structure-activity relationships that govern the efficacy of these compounds. By employing computational tools, researchers can predict molecular properties, simulate interactions with biological targets, and rationally design novel derivatives with enhanced therapeutic profiles. This guide focuses on the theoretical examination of this compound, providing both foundational data and detailed methodologies for its computational analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule.[1] For this compound, DFT calculations at the B3LYP/6-31G(d) level have been instrumental in elucidating key electronic properties that dictate its intermolecular interactions.[1]

Quantitative Electronic Properties

The following table summarizes the key quantum chemical properties calculated for this compound.

| Property | Calculated Value | Interpretation |

| HOMO-LUMO Gap | ~4.2 eV | Indicates moderate chemical reactivity and kinetic stability.[1] |

| Electron Density on Fluorine Atom | ~ -0.32 e | Highlights the electronegativity of the fluorine atom, making it a potential hydrogen bond acceptor.[1] |

| Electron Density on Carboxamide Oxygen | ~ -0.45 e | Indicates a high partial negative charge, facilitating strong hydrogen bond acceptance.[1] |

| Dipole Moment | 2.1 D | Suggests the molecule is polar, which can influence its solubility and transport characteristics.[1] |

Experimental Protocol: Quantum Chemical Calculations

This protocol outlines the steps for performing DFT calculations on this compound.

-

Molecule Preparation:

-

Obtain the 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving it from a chemical database.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

DFT Calculation Setup:

-

Import the optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

Define the calculation parameters:

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2]

-

Basis Set: 6-31G(d) or a more extensive basis set like 6-311++G(d,p) for higher accuracy.[3][4]

-

Calculation Type: Geometry Optimization (Opt) followed by Frequency (Freq) analysis to confirm a true energy minimum.

-

Solvation Model (Optional): To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used.

-

-

-

Execution and Analysis:

-

Run the calculation.

-

Analyze the output file to extract the optimized geometry, electronic energies (HOMO and LUMO), Mulliken atomic charges, and dipole moment.

-

Visualize the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map to identify reactive sites.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound with its biological target, DNA gyrase.[5] This method is crucial for understanding the binding mode and affinity of potential drug candidates.

Target and Binding Interactions

The primary antibacterial target for fluoroquinolones is the bacterial DNA gyrase, a type II topoisomerase.[1] Docking studies have consistently shown that the fluoroquinolone scaffold fits into the quinolone binding pocket (QBP) of the DNA gyrase-DNA complex.[1] Key interactions include:

-

Hydrogen Bonding: The carboxamide group at the C-3 position is a critical functional group for forming hydrogen bonds with amino acid residues in the active site.[1]

-

Halogen Bonding: The fluorine atom at the C-8 position can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.[1]

Experimental Protocol: Molecular Docking

This protocol details the steps for performing molecular docking of this compound with DNA gyrase using AutoDock.

-

Preparation of Receptor and Ligand:

-

Receptor: Download the crystal structure of DNA gyrase complexed with DNA and a fluoroquinolone (e.g., PDB ID: 2XCT) from the Protein Data Bank.[5][6]

-

Using molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Save the prepared receptor file in PDBQT format.

-

Ligand: Prepare the 3D structure of this compound. Assign atomic charges and define the rotatable bonds. Save the prepared ligand file in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box that encompasses the active site of the DNA gyrase. The grid box should be centered on the position of the co-crystallized ligand in the original PDB file to ensure the docking simulation is focused on the relevant binding pocket.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking simulation.[6]

-

The program will explore different conformations of the ligand within the defined grid box and score them based on a predefined scoring function to estimate the binding affinity.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best-scoring conformation (pose) of the ligand.

-

Visualize the docked pose in the context of the protein's active site to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, QSAR models can predict antibacterial potency based on various molecular descriptors.

QSAR Model for Fluoroquinolone Derivatives

A representative QSAR equation for a series of fluoroquinolone derivatives against E. coli is given by:

Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO)[7][8]

This equation indicates that the antibacterial activity (MIC50) is influenced by the atomic charges at specific carbon and oxygen atoms (qC9, qO11, qC16, qC20) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]

Experimental Protocol: QSAR Analysis

This protocol outlines the general steps for developing a QSAR model for fluoroquinolone derivatives.

-

Data Set Preparation:

-

Compile a dataset of fluoroquinolone derivatives with their corresponding experimental antibacterial activity data (e.g., MIC values).

-

Divide the dataset into a training set (for model development) and a test set (for model validation).

-

-

Descriptor Calculation:

-